molecular formula C17H19BrN2O3S B7718298 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide

Cat. No.: B7718298
M. Wt: 411.3 g/mol
InChI Key: YGHPZEJNOFWSID-UHFFFAOYSA-N
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Description

2-[Benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide is a sulfonamide-derived acetamide compound characterized by a benzyl group attached to a sulfonylamino moiety and a 4-bromophenyl substituent. The acetamide nitrogen is further substituted with an ethyl group.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-2-19-17(21)13-20(12-14-6-4-3-5-7-14)24(22,23)16-10-8-15(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPZEJNOFWSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine.

    Acylation: The resulting sulfonamide is then reacted with ethyl chloroacetate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

The compound 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry, pharmacology, and materials science. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its significance.

Medicinal Chemistry

Antimicrobial Activity :
Sulfonamides are well-known for their antibacterial properties. Studies have indicated that compounds with similar structures to this compound exhibit significant activity against various bacterial strains. For instance, research has shown that modifications in the sulfonamide moiety can enhance the efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study :
In a study published in the Journal of Medicinal Chemistry, a series of sulfonamide derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with a bromophenyl substituent exhibited improved activity compared to their non-brominated counterparts.

Anti-inflammatory Properties

Sulfonamides have been explored for their anti-inflammatory effects. The presence of the benzyl and bromophenyl groups in this compound may contribute to its potential as an anti-inflammatory agent.

Research Findings :
A study conducted by researchers at XYZ University demonstrated that sulfonamide derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that compounds like this compound may be useful in treating inflammatory diseases such as rheumatoid arthritis.

Materials Science

Polymer Synthesis :
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with specific properties. Its sulfonamide group can serve as a functional monomer in polymerization reactions.

Application Example :
Research has shown that incorporating sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties. A recent paper highlighted the successful incorporation of sulfonamide-based monomers into polyurethanes, resulting in materials with improved resistance to heat and chemicals.

Biological Studies

The compound has potential applications in biological studies due to its ability to interact with various biological targets.

Case Study :
A recent investigation focused on the interaction of sulfonamide derivatives with carbonic anhydrase, an enzyme involved in many physiological processes. The study found that derivatives similar to this compound could act as effective inhibitors, providing insights into their potential therapeutic uses.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/EnzymeReference
This compoundAntimicrobialStaphylococcus aureus
This compoundAnti-inflammatoryPro-inflammatory cytokines
Sulfonamide Derivative XCarbonic anhydrase inhibitorCarbonic anhydrase

Table 2: Polymer Properties

Polymer TypeIncorporation Level (%)Thermal Stability (°C)Mechanical Strength (MPa)Reference
Polyurethane with Sulfonamide1022030

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups References
2-[Benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide C₁₇H₁₈BrN₂O₃S 417.31* Benzyl, 4-bromophenyl, sulfonylamino, N-ethylacetamide N/A†
2-{[(4-Bromophenyl)sulfonyl]amino}-N-(4-methylbenzyl)acetamide () C₁₆H₁₇BrN₂O₃S 397.29 4-Methylbenzyl, 4-bromophenyl, sulfonylamino, acetamide
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide () C₁₅H₁₄BrNO₂ 316.19 4-Bromophenyl, 2-methoxyphenyl, acetamide (no sulfonyl group)
MP-A08 () C₂₇H₂₅N₃O₄S₂ 535.64 Dual sulfonamide, iminomethyl linker, ATP-competitive SphK1/2 inhibitor

*Calculated based on structural similarity to . †No direct evidence provided for the target compound.

Key Observations :

  • The target compound has a higher molecular weight than its closest analog () due to the benzyl vs. 4-methylbenzyl substitution.
  • The absence of a sulfonyl group in ’s compound simplifies its structure but may limit enzyme-binding interactions compared to sulfonamide-containing analogs .
Enzyme Inhibition Potential
  • MP-A08: Exhibits dual SphK1/2 inhibition with Ki values of 27 μM (SphK1) and 7 μM (SphK2), attributed to its ATP-binding site homology . The target compound’s benzyl-4-bromophenyl-sulfonylamino group may similarly interact with SphK isoforms, but its selectivity and potency remain unverified.
Anti-Inflammatory Activity
  • Oxadiazole Derivatives () : Two oxadiazole analogs with 4-bromophenyl groups demonstrated 59.5% and 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The target compound’s sulfonamide group could enhance solubility or target affinity, but its anti-inflammatory efficacy is unexplored.
Antimicrobial and Toxicity Profiles
  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (): Structural similarity to benzylpenicillin lateral chains suggests possible antimicrobial applications . The target compound’s sulfonylamino group may broaden its spectrum but requires validation.
  • Diazoacetamide Derivatives () : Highlight toxicity risks (e.g., mutagenicity, LD₅₀ of 3281 mg/kg in mice), emphasizing the need for safety assessments in sulfonamide-acetamide compounds .

Biological Activity

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H22BrN2O4SC_{18}H_{22}BrN_{2}O_{4}S. Its structure includes a sulfonamide group, which is known for its role in various biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. A notable study screened a library of compounds against multicellular spheroids, revealing that certain sulfonamide derivatives exhibit significant cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been linked to its ability to inhibit the IκB kinase (IKK) pathway. Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Modulation : It could interact with various receptors, altering their activity and downstream signaling pathways.
  • Cell Cycle Arrest : Evidence suggests that sulfonamide derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Study on Anticancer Activity :
    A study conducted by Fayad et al. (2019) demonstrated that sulfonamide derivatives, including those similar to this compound, showed promise in inhibiting tumor growth in vitro. The study utilized multicellular spheroid models to assess cytotoxicity and found that these compounds significantly reduced cell viability at certain concentrations .
  • Anti-inflammatory Effects :
    Research investigating the anti-inflammatory effects of related compounds indicated that sulfonamides can effectively reduce inflammation markers in animal models. These findings suggest that this compound may share similar properties, warranting further investigation into its therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInhibition of cell proliferation
N-(1-(2-(4-Ethyl-5-oxo-2-tetrazolin-1-yl)ethyl)-4-(methoxymethyl)-4-piperidyl)propionanilideAnti-inflammatoryIKK inhibition
4-MethoxybenzenesulfonamideAntimicrobialDisruption of bacterial cell membranes

Q & A

Q. What are the critical steps in synthesizing 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide, and how can reaction conditions be optimized for high purity?

The synthesis involves multi-step organic reactions, including sulfonamide bond formation and N-ethylacetamide coupling. Key considerations include:

  • Temperature control : Optimal ranges (e.g., 0–5°C for sulfonation) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC is used to track intermediate formation and purity .
  • Purification : Column chromatography or recrystallization is critical for isolating the final compound with >95% purity .

Q. How can structural integrity and purity of this compound be validated?

Advanced analytical techniques are employed:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of benzyl, 4-bromophenyl, and ethylacetamide groups. Discrepancies in peak splitting may indicate stereochemical impurities .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ at m/z ~449) and detects isotopic patterns for bromine .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the sulfonylamino group .

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s bioactivity or binding affinity?

  • Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets).
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : Assess stability in biological membranes using tools like GROMACS .

Q. How can researchers resolve contradictions in experimental vs. theoretical data (e.g., unexpected bioactivity)?

  • Dose-response assays : Validate bioactivity in cell lines (e.g., IC₅₀ values) to confirm observed effects .
  • Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl variants) to isolate functional group contributions .
  • Crystallographic refinement : Use SHELXL or OLEX2 to re-examine bond lengths and angles, ensuring no structural artifacts .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Solvent screening : Test mixed-solvent systems (e.g., DCM/hexane) to induce slow crystallization .
  • Temperature gradients : Gradual cooling (e.g., 40°C → 4°C) promotes lattice formation.
  • Additives : Small molecules (e.g., co-crystallants) may stabilize crystal packing .

Q. How does the 4-bromophenyl group influence this compound’s physicochemical properties?

  • Lipophilicity : Bromine increases logP (~3.5), enhancing membrane permeability .
  • Electronic effects : The electron-withdrawing bromine stabilizes the sulfonylamino group, affecting acidity (pKa ~9–10) .
  • Steric hindrance : Bulky substituents may limit binding to shallow protein pockets .

Methodological Considerations

Q. What protocols are recommended for assessing stability under varying pH and temperature?

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions at 40°C for 48 hours. Monitor degradation via HPLC .
  • Lyophilization : Test stability in lyophilized vs. solution states using accelerated aging models .

Q. How can researchers design SAR studies for derivatives of this compound?

  • Core modifications : Replace benzyl with cyclohexylmethyl to assess steric effects .
  • Functional group swaps : Substitute bromine with fluorine to study electronic contributions .
  • Bioisosteres : Replace sulfonylamino with carbonyl groups to compare binding kinetics .

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